3-(Methylthio)-1H-indol-5-amine
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Overview
Description
3-(Methylthio)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a methylthio group at the 3-position and an amino group at the 5-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1H-indol-5-amine typically involves the introduction of the methylthio group and the amino group onto the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a methylthiolating agent under basic conditions. The amino group can be introduced through a subsequent amination reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process typically includes steps such as methylthiolation, amination, and purification to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(Methylthio)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1H-indole: Lacks the amino group at the 5-position.
5-Amino-1H-indole: Lacks the methylthio group at the 3-position.
3-(Methylthio)-1H-indol-2-amine: Has the amino group at the 2-position instead of the 5-position.
Uniqueness
3-(Methylthio)-1H-indol-5-amine is unique due to the specific positioning of the methylthio and amino groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-methylsulfanyl-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIANYLUXCNIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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